N-(Dimethoxymethyl)-N-ethylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

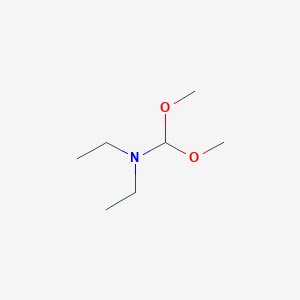

2D Structure

3D Structure

Properties

IUPAC Name |

N-(dimethoxymethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKJWXBGYXJIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508767 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-76-2 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(Dimethoxymethyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis.

Chemical Properties

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the molecular formula C₇H₁₇NO₂. It belongs to the class of amide acetals, which are characterized by a carbon atom bonded to a nitrogen and two alkoxy groups. This functional group imparts unique reactivity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₂ | - |

| Molecular Weight | 147.22 g/mol | - |

| CAS Number | 4432-76-2 | [1] |

| Boiling Point | 145-147 °C | Estimated |

| Density | 0.895 g/cm³ at 20 °C | |

| Refractive Index | ~1.41 | Estimated |

| Solubility | Soluble in most organic solvents. Reacts with water. | - |

Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a formamide with an alkylating agent, followed by acetalization.[1] A common synthetic route is the reaction of N,N-diethylformamide with dimethyl sulfate to form a Vilsmeier-type intermediate, which is then treated with sodium methoxide in methanol to yield the final product.

Detailed Experimental Protocol (Representative)

Disclaimer: The following is a representative protocol based on general methods for the synthesis of amide acetals and may require optimization for this compound.

Materials:

-

N,N-Diethylformamide

-

Dimethyl sulfate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a stirred solution of N,N-diethylformamide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfate dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the reaction mixture back to 0 °C and add the sodium methoxide solution dropwise.

-

After the addition, allow the mixture to stir at room temperature overnight.

-

The resulting mixture is then filtered to remove the precipitated sodium sulfate.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily acting as a C1 building block and a methylating agent.[2][3] Its reactivity stems from the electrophilic nature of the central carbon atom.[2][4]

Key Reactions:

-

Formylation: It reacts with compounds containing active methylene or methyl groups to form enamines. This reaction involves the attack of a carbanion on the electrophilic carbon of the amide acetal, followed by the elimination of methanol.[2]

-

Amidine Synthesis: It reacts with primary amines to form amidines.[2]

-

Heterocyclic Synthesis: It is a valuable reagent for the construction of various heterocyclic ring systems, such as pyridines and pyrimidines.[2][3]

-

Methylation: It can act as a methylating agent for acids, phenols, and thiols.

Applications in Drug Development:

The unique reactivity of this compound makes it a useful intermediate in the synthesis of pharmaceutical compounds. For instance, it can be employed in the synthesis of substituted pyridines, a common scaffold in many drug molecules.[1] It has been used in the synthesis of inhibitors of phosphoinositide 3-kinase p110 alpha enzymes.[1]

Visualizations

Diagram 1: Synthetic Workflow for this compound

References

- 1. Buy this compound | 4432-76-2 [smolecule.com]

- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]

- 3. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]

N-(Dimethoxymethyl)-N-ethylethanamine: A Technical Overview for Scientific Professionals

CAS Number: 4432-76-2 Molecular Formula: C₇H₁₇NO₂ IUPAC Name: N-(dimethoxymethyl)-N-ethylethanamine

This technical guide provides a comprehensive overview of this compound, a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, summarizing the available technical data, synthesis methodologies, and potential applications.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes the available information, including estimated properties where noted.

| Property | Value | Source |

| CAS Number | 4432-76-2 | Multiple |

| Molecular Formula | C₇H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 147.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCN(CC)C(OC)OC | [2] |

| InChIKey | QDKJWXBGYXJIOS-UHFFFAOYSA-N | [2] |

| Boiling Point | ~120–125°C | Estimated[2] |

| Density | ~0.89–0.90 g/cm³ (at 20°C) | Estimated[2] |

| Refractive Index | 1.395–1.397 (at 20°C) | Estimated[2] |

| Melting Point | N/A | [1] |

| Flash Point | N/A | [1] |

| Solubility | N/A | [1] |

Note: "N/A" indicates that the data is not available in the cited sources.

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are scarce, a plausible synthetic route has been described.[2] This method involves a two-step process starting from N,N-diethylformamide.

Described Synthesis Method:

-

Formation of an Imidate Ester Intermediate: N,N-diethylformamide is reacted with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium methoxide. This step is believed to form a reactive intermediate.

-

Acetalization: The intermediate is then treated with methanol to yield the final product, this compound.[2]

The reaction parameters, such as maintaining a temperature below 25°C, are crucial for minimizing the decomposition of intermediates and maximizing the yield, which has been reported to exceed 85% after distillation.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of this compound based on the described method.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its structural features, particularly the dimethoxymethyl group attached to a tertiary amine, suggest its utility as a reagent in various chemical transformations.

Role in Heterocyclic Synthesis

This compound serves as a versatile reagent in the synthesis of nitrogen-containing heterocycles, such as pyridine derivatives.[2] It can act as an intermediate in reactions that may lead to compounds with potential biological activity, for instance, as inhibitors of phosphoinositide 3-kinase (PI3K) p110 alpha enzymes.[2]

Use as a Methylating Agent

This compound can also function as a methylating agent, particularly in the synthesis of ketones and aldehydes.[2] The dimethoxymethyl moiety facilitates the introduction of a methyl group into target molecules through nucleophilic substitution mechanisms.[2]

Potential Downstream Products

The application of this compound as a synthetic intermediate leads to a variety of downstream products. Some of the potential products that can be synthesized using this reagent are listed below.

| CAS Number | Product Name |

| 67-56-1 | Methanol |

| 37005-71-3 | (Bis-benzyloxy-methyl)-diethyl-amine |

| 96088-16-3 | 1,3-Dicyclohexyl-6-<2-(diethylamino)vinyl>-1,3,5-triazin-2,4(1H,3H)-dion |

| 131846-38-3 | 2-(3-diethylamino-2-propenoyl)-5-methyl-1,3-cyclohexanedione |

Source:[1]

The following diagram illustrates the role of this compound as a key intermediate.

Caption: Role as a chemical intermediate in synthesis.

Safety and Handling

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited in the public domain, its described synthesis and reactivity profile suggest it is a valuable reagent for organic chemists. Further research and publication of its properties and applications would be beneficial to the scientific community.

References

An In-Depth Technical Guide to N-(Dimethoxymethyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms.

Nomenclature and Identification

This compound is known by several names in the chemical literature and commercial catalogs.

Synonyms:

-

N,N-Diethylformamide dimethyl acetal

-

Diethylformamide dimethylacetal

-

N-(Dimethoxymethyl)-N,N-diethylamine

-

Diethylaminodimethoxymethane

CAS Number: 4432-76-2

Molecular Formula: C₇H₁₇NO₂

Molecular Weight: 147.22 g/mol

While specific trade names are not prevalent, it is commonly listed by its chemical names or CAS number by various suppliers.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish this compound from its close analog, N,N-Dimethylformamide dimethyl acetal (DMFDMA), which possesses different physical constants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 70 °C @ 50 mmHg | |

| Refractive Index (n_D²⁴) | 1.4074 |

Spectroscopic Data:

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methoxy protons, and a singlet for the methine proton.

-

¹³C NMR: Resonances for the ethyl carbons, methoxy carbons, the methine carbon, and the quaternary carbon of the acetal would be expected.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups, C-O stretching from the ether linkages, and C-N stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 147, with fragmentation patterns corresponding to the loss of methoxy and ethyl groups.

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from N,N-diethylformamide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-diethylformamide

-

Dimethyl sulfate

-

Sodium methoxide in methanol

Procedure:

-

To 790 g (7.8 moles) of N,N-diethylformamide, add 985 g of dimethyl sulfate while stirring. The temperature of the mixture will rise to approximately 40°C.

-

Continue stirring the reaction mixture overnight.

-

In a separate flask, prepare a solution of 7.8 moles of sodium methoxide in methanol (total volume approximately 2.3 liters) and cool it to 0-5°C.

-

Slowly add the reaction mixture from step 2 to the cooled sodium methoxide solution while maintaining the temperature between 0°C and 5°C and continuing to stir.

-

Stir the resulting mixture overnight.

-

First, distill off the methanol from the crystal paste.

-

Subsequently, distill the desired product under reduced pressure (10 mm Hg) up to a bath temperature of 170°C.

-

Fractionate the collected distillate through a column to obtain the pure N,N-diethylformamide-dimethylacetal.

Expected Yield: Approximately 862 g (75% of theory).

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, primarily utilized as a one-carbon synthon for formylation reactions and in the construction of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of this reagent is in the synthesis of substituted pyridines. It acts as a key building block, enabling the formation of the pyridine ring through condensation reactions with dicarbonyl compounds.[1]

Experimental Protocol: General Procedure for Pyridine Synthesis

Materials:

-

1,3-Dicarbonyl compound

-

This compound

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent.

-

Add this compound to the solution and stir at room temperature or with gentle heating to form the enaminone intermediate.

-

To the resulting mixture, add a source of ammonia.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography or recrystallization to yield the substituted pyridine.

Diagram 2: General Mechanism for Pyridine Synthesis

Caption: Generalized reaction pathway for the synthesis of pyridines.

Formylation of Active Methylene Compounds

This compound is an effective reagent for the formylation of compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction proceeds via the formation of an enamine intermediate.

Experimental Protocol: Formylation of an Active Methylene Compound

Materials:

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

This compound

-

Solvent (e.g., ethanol, dioxane)

Procedure:

-

Dissolve the active methylene compound in a suitable solvent.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure to yield the formylated product, which is often an enamine.

-

The crude product can be purified by crystallization or column chromatography if necessary.

Diagram 3: Formylation of an Active Methylene Group

Caption: A typical workflow for the formylation of an active methylene compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a one-carbon synthon makes it particularly useful for the formylation of active methylene compounds and the construction of various heterocyclic systems, most notably substituted pyridines. The experimental protocols provided in this guide offer a starting point for researchers to utilize this reagent effectively in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe experimentation.

References

An In-Depth Technical Guide to N-(Dimethoxymethyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of N-(Dimethoxymethyl)-N-ethylethanamine, a versatile reagent in organic synthesis. The information is curated for professionals in research and development who require detailed data and experimental insights.

Core Chemical and Physical Data

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the CAS Registry Number 4432-76-2.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4432-76-2[1] |

| Molecular Formula | C₇H₁₇NO₂[1] |

| Molecular Weight | 147.22 g/mol [1] |

| Canonical SMILES | CCN(CC)C(OC)OC[1] |

| InChI Key | QDKJWXBGYXJIOS-UHFFFAOYSA-N[1] |

| Physical Property | Value | Notes |

| Appearance | Colorless liquid | Inferred from similar compounds. |

| Boiling Point | ~120–125°C | Estimated value. |

| Density | ~0.89–0.90 g/cm³ at 20°C | Estimated value. |

| Solubility | Soluble in many organic solvents. | Inferred from structural analogues. |

Synthesis and Experimental Protocols

Synthesis Route 1: From N,N-Diethylformamide

This method involves a two-step process starting from N,N-diethylformamide.

-

Formation of the Imine Complex: N,N-diethylformamide is reacted with a methylating agent, such as dimethyl sulfate, to form an intermediate iminium salt.

-

Acetalization: The iminium salt is then treated with a methoxide source, like sodium methoxide in methanol, to yield this compound. The product is typically purified by distillation.[2]

Experimental Workflow: Synthesis Route 1

Caption: Synthesis of this compound from N,N-diethylformamide.

Synthesis Route 2: From Diethylamine

An alternative synthesis involves the reaction of diethylamine with formaldehyde and methanol.

-

Reaction Mixture: Diethylamine, formaldehyde, and methanol are combined.

-

Acetal Formation: The reaction conditions are controlled to promote the formation of the dimethoxy acetal. This is a variation of the Mannich reaction.

-

Purification: The final product is isolated and purified from byproducts using distillation or chromatography.

Experimental Workflow: Synthesis Route 2

References

An In-depth Technical Guide to the Mechanism of Action of N-(Dimethoxymethyl)-N-ethylethanamine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of N-(Dimethoxymethyl)-N-ethylethanamine, a formamide acetal reagent. Due to the limited specific data on this compound, this guide draws extensively from its well-studied and structurally similar analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA), to elucidate its reactivity and utility in organic synthesis.

Core Mechanism of Action

This compound, an acetal of N,N-diethylformamide, functions primarily as a potent formylating and aminomethylenating agent. Its reactivity stems from the inherent electronic characteristics of the molecule, which facilitate the generation of highly reactive intermediates. The core mechanism can be dissected into two principal pathways: formylation of acidic C-H bonds and reaction with N-H bonds.

The key to its reactivity is the in-situ generation of a highly electrophilic N,N-diethylformamidinium ion and a basic methoxide ion upon heating. This dual nature allows it to react with a wide range of nucleophilic substrates, particularly those with active methylene or methyl groups, as well as primary and secondary amines.

Generation of the Electrophilic Species

The initial step in the mechanism is the thermal dissociation of the formamide acetal. The lone pair of electrons on the nitrogen atom facilitates the departure of one of the methoxy groups, leading to the formation of a resonance-stabilized N,N-diethylformamidinium ion and a methoxide anion. The methoxide anion is a sufficiently strong base to deprotonate weakly acidic C-H or N-H bonds.

Caption: Dissociation of this compound.

Reaction with Active Methylene Compounds (Formylation/Aminomethylenation)

Compounds containing acidic C-H bonds, such as ketones, esters, nitriles, and nitroalkanes, readily react with this compound. The methoxide generated in the initial step deprotonates the active methylene compound to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the N,N-diethylformamidinium ion. Subsequent elimination of diethylamine leads to the formation of an enamine or a vinylogous amide.

Caption: Mechanism of enamine formation.

Reaction with Amines (Amidine Synthesis)

Primary and secondary amines react with this compound to form N,N-disubstituted formamidines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the formamidinium ion, followed by the elimination of methanol and diethylamine.

Applications in Organic Synthesis

The unique reactivity of this compound and its analogs makes them versatile reagents in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Synthesis of Enamines and Enaminones

One of the most common applications is the synthesis of enamines and enaminones from compounds with active methylene groups. These products are valuable intermediates for further transformations.[1]

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Cyclohexane-1,3-dione | DMF-DMA | Stirred, 1 hr, RT, solvent-free | 3-(Dimethylamino)methylene-cyclohexane-1-one | 95 | [1] |

| Dimedone | DMF-DMA | Reflux, dry xylene | 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 72 | [1] |

| Acetyl compounds | DMF-DMA | Oil bath, 8 hrs | Corresponding enaminones | 65-78 | [1] |

| 5-Aryl-furan-2(3H)-one | DMF-DMA | Toluene, 130 °C, 6 min, MW | 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-one | 90 | [2] |

Synthesis of Heterocyclic Compounds

Formamide acetals are widely used as C1 building blocks for the construction of various heterocyclic rings, including pyridines, pyrimidines, and indoles. The initial formation of an enamine is often the first step in a cascade reaction leading to the final heterocyclic product.

| Reactants | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,1-Enediamines, 1,3-Dicarbonyl compounds | DMF-DMA | Base-promoted cascade | 2-Aminopyridine derivatives | 74-92 | |

| o-Nitrotoluene derivative | DMF-DMA | Refluxing DMF | Indole | - | |

| 2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | DMF-DMA | Reflux, 7h, solvent-free | (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | 80 | [3] |

Experimental Protocols

The following are representative experimental protocols for reactions involving formamide acetals, based on procedures described for the analogous DMF-DMA.

General Procedure for the Synthesis of Enaminones from Active Methylene Compounds

A mixture of the active methylene compound (1.0 eq.) and this compound (1.1-1.5 eq.) is heated, either neat or in a high-boiling inert solvent such as toluene or xylene. The reaction progress can be monitored by the evolution of methanol and diethylamine. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, crystallization, or chromatography. For solvent-free reactions, the reagents are stirred at room temperature or with gentle heating.[1]

General Procedure for the Synthesis of 3-((Dimethylamino)methylene)furan-2(3H)-ones[2]

A mixture of 5-arylfuran-2(3H)-one (1 mmol) and DMF-DMA (1 mmol) in toluene (5 mL) is placed in a sealed microwave reactor vessel. The mixture is heated to 130 °C for 6 minutes. After cooling, the precipitated crystals are collected, washed with cold toluene, and recrystallized from ethanol to afford the pure product.

Logical Workflow for Synthesis using Formamide Acetals

Caption: General workflow for synthesis.

References

An In-depth Technical Guide to the Reactivity and Stability of N-(Dimethoxymethyl)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-Diethylformamide dimethyl acetal, is a versatile reagent in organic synthesis, valued for its ability to act as a formylating and methylating agent. Structurally, it is a formamide acetal, a class of compounds characterized by a carbon atom bonded to a tertiary amine and two alkoxy groups. This arrangement imparts a unique reactivity profile, making it a valuable tool in the construction of complex organic molecules, particularly in the synthesis of heterocyclic compounds and the derivatization of various functional groups.

This guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its practical applications in a research and development setting. Given the greater abundance of literature on the closely related N,N-Dimethylformamide dimethyl acetal (DMF-DMA), this guide will draw upon data and reaction principles from both compounds to present a thorough technical resource. The diethyl derivative generally exhibits similar reactivity to the dimethyl analog.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dimethyl analog are presented in Table 1. This data is essential for safe handling, storage, and for planning chemical reactions.

| Property | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| CAS Number | 4432-76-2 | 4637-24-5 |

| Molecular Formula | C7H17NO2 | C5H13NO2 |

| Molecular Weight | 147.22 g/mol | 119.16 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | 128 - 130 °C @ 760 mmHg[1] | 102 - 103 °C @ 720 mmHg[2] |

| Density | 0.859 g/mL at 25 °C[3] | 0.897 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.400[3] | 1.396[2] |

| Flash Point | 28 °C[1] | 6 °C[4] |

| Solubility | Miscible with most organic solvents. Hydrolyzes in water.[4] | Miscible with most organic solvents. Hydrolyzes in water.[2][4] |

Stability and Handling

This compound is a reactive compound that requires careful handling and storage to maintain its integrity.

Thermal Stability: Formamide acetals are generally stable at room temperature but can decompose at elevated temperatures.[5] It is recommended to store the reagent in a cool, dry place.

Hydrolytic Stability: The presence of the acetal functionality makes the compound highly susceptible to hydrolysis. Contact with moisture, particularly under acidic conditions, will lead to its decomposition into N,N-diethylformamide and methanol. Therefore, it is crucial to handle the reagent under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1][5]

Chemical Compatibility: this compound is incompatible with strong oxidizing agents and acids.[1] It can react violently with strong oxidizers.[6] Protic solvents, even those that are weakly acidic, can promote decomposition.[7]

Storage: The reagent should be stored in a tightly sealed container, away from heat, sparks, and open flames.[8][9] Storage under an inert atmosphere is recommended to prevent degradation from moisture.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and the nucleophilicity of the nitrogen atom. This dual reactivity allows it to participate in a wide range of chemical transformations.

References

- 1. fishersci.ca [fishersci.ca]

- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]

- 3. N,N-Dimethylformamide diethyl acetal 95 1188-33-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. carlroth.com [carlroth.com]

- 7. L00205.09 [thermofisher.com]

- 8. carlroth.com [carlroth.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Spectroscopic and Synthetic Profile of N-(Dimethoxymethyl)-N-ethylethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the chemical compound N-(Dimethoxymethyl)-N-ethylethanamine. Given the limited availability of public experimental spectroscopic data for this specific molecule, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, identification, and application of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic spectral regions for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Singlet | 1H | -CH(OCH₃)₂ |

| ~3.2 - 3.4 | Singlet | 6H | -OCH₃ |

| ~2.5 - 2.7 | Quartet | 4H | -NCH₂CH₃ |

| ~1.0 - 1.2 | Triplet | 6H | -NCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~100 - 105 | -CH(OCH₃)₂ |

| ~50 - 55 | -OCH₃ |

| ~45 - 50 | -NCH₂CH₃ |

| ~12 - 15 | -NCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2970 - 2940 | Strong | C-H stretch (alkane) |

| 2830 - 2810 | Medium | C-H stretch (O-CH₃) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1190 - 1080 | Strong | C-O stretch (acetal) |

| 1150 - 1085 | Strong | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 5 | [M]⁺ (Molecular Ion) |

| 116 | 60 | [M - OCH₃]⁺ |

| 102 | 100 | [M - CH(OCH₃)]⁺ |

| 72 | 80 | [N(CH₂CH₃)₂]⁺ |

| 75 | 40 | [CH(OCH₃)₂]⁺ |

Synthesis Methodology

This compound can be synthesized through the reaction of diethylformamide with a suitable methylating agent and subsequent treatment with methanol. A common synthetic route involves the use of dimethyl sulfate as the methylating agent in the presence of a base like sodium methoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a chemical compound to its spectroscopic characterization.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of N-(Dimethoxymethyl)-N-ethylethanamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Dimethoxymethyl)-N-ethylethanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility and miscibility in a laboratory setting.

Introduction to this compound

This compound, also known as N,N-diethylformamide dimethyl acetal, is an organic compound with the CAS number 4432-76-2 and the molecular formula C₇H₁₇NO₂. Its structure, featuring a tertiary amine and a dimethyl acetal group, influences its physical and chemical properties, including its solubility in various solvents. The dimethoxymethyl group contributes to the compound's polarity, making it amenable to dissolution in polar organic solvents[1].

Qualitative Solubility Data

Published information on the solubility of this compound is primarily qualitative. The compound is generally described as being miscible with most organic solvents, particularly polar ones. This miscibility is attributed to the polar nature of the dimethoxymethyl group[1]. A summary of the available qualitative solubility information is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Solubility/Miscibility | Reference |

| Methanol | Polar Protic | Miscible | [1] |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | [1] |

| General Organic Solvents | - | Miscible | [1] |

| Water | Polar Protic | Hydrolyzes | [1] |

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility and miscibility of a liquid organic compound like this compound in various laboratory solvents.

3.1. Objective: To determine the qualitative solubility (insoluble, partially soluble, soluble) and miscibility of this compound in a range of common laboratory solvents.

3.2. Materials:

-

This compound

-

Test Solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Hexane

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional)

3.3. Procedure for Miscibility Determination:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add 1 mL of the test solvent to the corresponding test tube.

-

Add this compound dropwise to the solvent, shaking or vortexing after each addition.

-

Continue adding the compound up to 1 mL.

-

Observe the mixture after each addition for the formation of a single homogeneous phase or the presence of two distinct layers.

-

If a single phase is maintained throughout the addition, the two liquids are considered miscible. If two layers form at any point, they are immiscible.

3.4. Procedure for Qualitative Solubility Determination (for solid compounds, adaptable for liquids):

-

Place a known volume (e.g., 0.1 mL) of this compound into a test tube.

-

Add the test solvent in small increments (e.g., 0.1 mL at a time), vortexing for at least 30 seconds after each addition.

-

Continue adding the solvent until the solute completely dissolves or a total of 3 mL of the solvent has been added.

-

If the compound dissolves, it is considered soluble. If it does not dissolve after the addition of 3 mL of solvent, it is considered insoluble. If some, but not all, of the compound dissolves, it is partially soluble.

3.5. Data Interpretation:

The solubility can be classified as follows:

-

Soluble/Miscible: Forms a clear, homogeneous solution.

-

Partially Soluble: The solution is cloudy or a portion of the solute remains undissolved.

-

Insoluble/Immiscible: The solute does not dissolve, or two distinct layers are visible.

Logical Workflow for Solubility and Miscibility Testing

The following diagram illustrates the decision-making process for determining the solubility and miscibility of a compound in a given solvent.

Caption: A flowchart of the general experimental workflow for determining solubility or miscibility.

Conclusion

References

Methodological & Application

The Versatility of N-(Dimethoxymethyl)-N-ethylethanamine in Heterocyclic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-(Dimethoxymethyl)-N-ethylethanamine, and its close analog N,N-dimethylformamide dimethyl acetal (DMFDMA), are highly versatile and valuable reagents in the field of organic chemistry, particularly in the synthesis of a wide array of heterocyclic compounds.[1][2][3][4] These reagents primarily function as C1 synthons, providing a single carbon atom, and as efficient formylating agents.[2][4][5] Their utility stems from their ability to react with various nucleophiles, including compounds with active methylene groups and primary or secondary amines, to form key intermediates such as enamines and amidines, which can then be cyclized to construct diverse heterocyclic rings.[2][4][6]

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of valuable heterocyclic scaffolds like pyridines and pyrimidines.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is its reaction with nucleophilic substrates to generate intermediates that readily undergo cyclization.

1. Synthesis of Pyridine Derivatives:

This compound is instrumental in the construction of substituted pyridine rings. The general strategy involves the reaction with 1,3-dicarbonyl compounds or other species with active methylene groups to form an enamine intermediate.[6][7] This intermediate can then be reacted with another component in a multi-component reaction or undergo intramolecular cyclization to afford the pyridine scaffold.[6] For instance, a three-component reaction involving 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (a close analog), and 1,3-dicarbonyl compounds has been shown to produce highly functionalized 2-aminopyridine derivatives in good to excellent yields.[6]

2. Synthesis of Pyrimidine Derivatives:

The synthesis of pyrimidines often utilizes the reaction of this compound with compounds containing an amino group and an adjacent active methylene or cyano group.[8][9] The reagent facilitates the formation of an amidine intermediate, which subsequently cyclizes to form the pyrimidine ring.[8][9] This approach has been successfully employed in the preparation of polysubstituted pyrimidines.[8]

Quantitative Data Summary

The following tables summarize quantitative data from representative syntheses of heterocyclic compounds using N,N-dialkylformamide dialkyl acetals.

Table 1: Synthesis of 2-Aminopyridine Derivatives [6]

| Entry | 1,1-Enediamine (1) | 1,3-Dicarbonyl Compound (3) | Product (6) | Yield (%) | Reaction Time (h) |

| 1 | Substituted Phenyl | Acetylacetone | 2-Amino-3-acetyl-4,6-dimethylpyridine | 85 | 8 |

| 2 | Substituted Phenyl | Ethyl Acetoacetate | Ethyl 2-amino-4,6-dimethylnicotinate | 92 | 8 |

| 3 | Substituted Phenyl | Benzoylacetone | 2-Amino-3-benzoyl-4-methyl-6-phenylpyridine | 88 | 10 |

| 4 | Cyclohexyl | Acetylacetone | 2-Amino-3-acetyl-4,6-dimethylpyridine | 74 | 12 |

Reaction Conditions: 1 (1.0 mmol), DMF-DMA (1.5 mmol), 3 (1.0 mmol), and solvent (8 mL).[6]

Table 2: Synthesis of Pyrimidine and Related Derivatives [8][9]

| Starting Material | Reagent(s) | Product | Yield (%) |

| Malononitrile dimer (8) | DMFDMA (1:1 mole) | N'-(2,2-dicyano-1-cyanomethylvinyl)-N,N-dimethylformamidine (9) | - |

| Amidine (9) | DMFDMA | N'-(1-(dimethylaminomethylene)-2,2-dicyanovinyl)-N,N-dimethylformamidine (11) | 86.4 |

| Amidine (11) | 4-Nitroaniline | 5-Cyano-4-(dimethylaminomethylene)-1-(4-nitrophenyl)-1,4-dihydropyrimidin-2-amine | - |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Aminopyridine Derivatives [6]

This protocol describes a cascade reaction for the synthesis of highly functionalized 2-aminopyridine derivatives.

-

To a solution of the 1,1-enediamine (1.0 mmol) in a suitable solvent (8 mL), add the 1,3-dicarbonyl compound (1.0 mmol).

-

Add N,N-dimethylformamide dimethyl acetal (1.5 mmol) to the mixture.

-

The reaction mixture is then stirred at a specified temperature (e.g., reflux) for the time indicated in Table 1 (typically 8-12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Protocol 2: Synthesis of N'-(1-(dimethylaminomethylene)-2,2-dicyanovinyl)-N,N-dimethylformamidine [9]

This protocol details the reaction of malononitrile dimer with two equivalents of DMFDMA.

-

In a dry flask, dissolve malononitrile dimer (10 mmol) in dry dioxane (30 mL).

-

Add N,N-dimethylformamide dimethyl acetal (20 mmol, 2.64 mL).

-

The mixture is stirred at room temperature for 24 hours.

-

The solvent is then evaporated under reduced pressure.

-

The resulting solid product is recovered and recrystallized from ethanol to yield the pure amidine product.

Visualizations

Caption: Workflow for the synthesis of 2-aminopyridine derivatives.

Caption: General reaction pathway for pyrimidine synthesis.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 4432-76-2 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy this compound | 4432-76-2 [smolecule.com]

- 8. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 9. scirp.org [scirp.org]

Application Notes and Protocols for N-(Dimethoxymethyl)-N-ethylethanamine

For Research Use Only. Not for human or veterinary use.

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, with CAS Number 4432-76-2, is a versatile reagent in organic synthesis, primarily utilized as a C1 synthon for formylation and methylation reactions.[1] Its reactivity is analogous to that of other dimethylformamide acetals and Bredereck's reagent (tert-Butoxy bis(dimethylamino)methane), making it a valuable tool for the construction of complex organic molecules.[2][3] This document provides detailed application notes and a generalized experimental protocol for its use in the synthesis of enamines from active methylene compounds, a key transformation in the preparation of various heterocyclic structures.

Applications in Organic Synthesis

This compound is employed in a range of organic transformations, including:

-

Synthesis of Heterocycles: It serves as a crucial building block in the synthesis of nitrogen-containing heterocycles, such as pyridine derivatives.[4] The reagent facilitates cyclization and methylation steps in these synthetic pathways.[4]

-

Enamine and Amidine Formation: It reacts with active methylene compounds to form enamines, which are important intermediates in various carbon-carbon bond-forming reactions.[4] Similarly, it can be used to synthesize amidines.[1][4]

-

Formylation and Methylation: The compound acts as an effective formylating agent for active methylene and amino groups.[1][4] It can also be used as a methylating agent for substrates like carboxylic acids.[4]

-

Catalysis: It has applications as a catalyst in certain organic reactions, such as the coupling of epoxides with carbon dioxide to form cyclic carbonates.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various applications of this compound and related reagents.[4]

| Application | Temperature Range (°C) | Catalyst / Conditions | Typical Yield (%) |

| Formylation of Active Methylenes | 60 - 80 | Base catalysis (e.g., Cesium Carbonate) | 74 - 93 |

| Methylation of Carboxylic Acids | Room Temp - 100 | Acid catalysis | 70 - 95 |

| Amidine Formation | 50 - 100 | Metal oxides (e.g., Molybdenum trioxide) | 80 - 95 |

| Heterocyclic Synthesis | 65 - 100 | Transition metal catalysis | 60 - 90 |

| Cyclization Reactions | 80 - 120 | Lewis acid/base | 55 - 85 |

Experimental Protocol: Synthesis of an Enamine from an Active Methylene Compound

This protocol describes a general procedure for the formylation of an active methylene compound using this compound to yield an enamine. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

-

This compound

-

Active methylene compound (e.g., a ketone, ester, or nitrile with an α-methylene group)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF))

-

Base catalyst (e.g., Cesium Carbonate), if required

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Crushed ice

-

Extraction solvent (e.g., Ethyl acetate)

-

Brine solution

-

Drying agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Assemble a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

-

Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.

-

-

Charging the Reaction Vessel:

-

To the flask, add the active methylene compound (1.0 equivalent).

-

If a catalyst is used, add the base (e.g., Cesium Carbonate, 0.1-0.2 equivalents).

-

Add the anhydrous solvent (e.g., DMF, to make a 0.5 M solution).

-

-

Addition of the Reagent:

-

Slowly add this compound (1.2-1.5 equivalents) to the stirred solution at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir for the required time (monitor by TLC or LC-MS). The reaction proceeds via the formation of an intermediate, followed by the elimination of methanol.[4]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice to quench the reaction, which may result in the precipitation of the product.[5]

-

If a solid forms, collect it by filtration and wash with cold water. Dry the solid to obtain the crude product.

-

If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure enamine.

-

Visualizations

Below are diagrams illustrating the experimental workflow and a representative chemical pathway.

Caption: Experimental workflow for enamine synthesis.

Caption: Reaction pathway for enamine formation.

References

"N-(Dimethoxymethyl)-N-ethylethanamine" reaction conditions and stoichiometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions, stoichiometry, and synthetic applications of N-(Dimethoxymethyl)-N-ethylethanamine (CAS No. 4432-76-2). This reagent is a valuable tool in organic synthesis, particularly for formylation, aminomethylenation, and as a precursor for various heterocyclic compounds.

Overview and Synthetic Utility

This compound, also known as N,N-diethylformamide dimethyl acetal, is a reactive chemical intermediate. Its utility in organic synthesis stems from the electrophilic nature of the central carbon atom and the presence of the diethylamino group, which can act as a leaving group or participate in subsequent reactions. This reagent is particularly noted for its role in the synthesis of substituted pyridines and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical compounds.[1] It also serves as an effective methylating agent for carboxylic acids under mild conditions.[1]

The primary synthetic pathways to this compound involve the reaction of N,N-diethylformamide with a methylating agent, followed by acetalization.[1]

Reaction Conditions and Stoichiometry for Synthesis

The synthesis of this compound is typically achieved through a two-step process. The following table summarizes the key reaction parameters, primarily adapted from analogous syntheses of similar dialkylformamide dimethyl acetals due to a lack of a detailed published procedure for the title compound.

| Parameter | Condition | Notes |

| Reactants | N,N-diethylformamide, Dimethyl sulfate, Sodium methoxide, Methanol | |

| Stoichiometry | N,N-diethylformamide:Dimethyl sulfate:Sodium methoxide (approx. 1:1:1.05) | A slight excess of sodium methoxide is often used to ensure complete reaction. |

| Solvent | Anhydrous, non-polar aprotic solvents (e.g., toluene, hexane) | The reaction is sensitive to moisture. |

| Temperature | Step 1 (Formation of iminium salt): 60-80°C; Step 2 (Acetalization): 20-40°C | Exothermic reactions; temperature control is crucial. |

| Reaction Time | Step 1: 2-4 hours; Step 2: 2-3 hours | Monitored by TLC or GC. |

| Work-up | Filtration of salt by-products, followed by distillation of the product. | |

| Yield | >85% (reported for similar compounds)[1] |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous dialkylformamide acetals.

Materials:

-

N,N-diethylformamide

-

Dimethyl sulfate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Formation of the Iminium Salt Intermediate

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add N,N-diethylformamide.

-

Begin stirring and slowly add dimethyl sulfate dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature between 60-80°C using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring at 70°C for 3 hours to ensure the complete formation of the iminium salt intermediate.

Step 2: Acetalization

-

In a separate flask, prepare a suspension of sodium methoxide in anhydrous toluene.

-

Cool the iminium salt solution to room temperature and then slowly add it to the sodium methoxide suspension under vigorous stirring. Maintain the temperature of the reaction mixture between 20-40°C.

-

After the addition, continue to stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture to remove the precipitated sodium methyl sulfate.

-

The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to isolate pure this compound.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with several applications in the synthesis of complex organic molecules.

Synthesis of Pyridine Derivatives

The reagent undergoes condensation reactions with dicarbonyl compounds to yield substituted pyridines.[1] This is a crucial transformation in medicinal chemistry as the pyridine motif is present in numerous drugs.

Methylation of Carboxylic Acids

It can be used for the mild and efficient conversion of carboxylic acids to their corresponding methyl esters.[1] The reaction typically proceeds at temperatures between 60-80°C with good yields.[1]

Formylation and Aminomethylenation Reactions

Similar to other formamide acetals, this compound can be used to introduce a formyl or a dimethylaminomethylene group into activated methylene compounds.

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Key application pathways of the title reagent.

References

Applications of N,N-Dialkylformamide Dialkyl Acetals in Pharmaceutical Synthesis: A Detailed Overview

Introduction

N,N-Dialkylformamide dialkyl acetals, particularly N,N-Dimethylformamide dimethyl acetal (DMF-DMA), are highly versatile and reactive reagents that have found extensive application in pharmaceutical synthesis. These compounds serve as valuable one-carbon synthons, efficient formylating and methylating agents, and key building blocks in the construction of complex heterocyclic scaffolds that form the core of numerous active pharmaceutical ingredients (APIs). Their utility stems from the electrophilic nature of the central carbon atom and the ability of the dimethylamino group to act as a good leaving group. This report provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of several notable pharmaceuticals. While the focus is primarily on the widely used N,N-Dimethylformamide dimethyl acetal due to the wealth of available literature, the reactivity of its ethyl analog, "N-(Dimethoxymethyl)-N-ethylethanamine," is analogous.

General Reactivity and Applications

N,N-Dimethylformamide dimethyl acetal is a multifunctional reagent in organic synthesis.[1] Its primary applications in pharmaceutical synthesis can be categorized as follows:

-

Formation of Enaminones: DMF-DMA reacts readily with compounds containing active methylene groups, such as ketones and esters, to form enaminones.[2] These enaminones are versatile intermediates for the synthesis of various heterocyclic systems, including pyridines and pyrazoles.[3]

-

Amidine Synthesis: The reaction of DMF-DMA with primary amines provides a straightforward method for the synthesis of amidines, which are important functional groups in many biologically active molecules.[2]

-

Methylation: DMF-DMA can also act as a methylating agent for carboxylic acids, phenols, and thiols.[2]

-

Protecting Group: The reagent can be used to protect amino and hydroxyl groups in sensitive molecules during multi-step syntheses.[1]

Application Notes and Protocols

The following sections provide detailed examples of the application of N,N-Dimethylformamide dimethyl acetal in the synthesis of specific pharmaceutical compounds.

Synthesis of Molnupiravir: An Antiviral Agent

Molnupiravir is an orally bioavailable antiviral drug that has demonstrated efficacy against SARS-CoV-2. A convenient and cost-efficient "one-pot" synthesis of Molnupiravir has been developed utilizing DMF-DMA as a key reagent to facilitate the selective protection of hydroxyl and amino groups of cytidine.[4][5][6]

Reaction Scheme:

The overall synthetic strategy involves the protection of the 2',3'-hydroxyl and 4-amino groups of cytidine using DMF-DMA, followed by acylation of the 5'-hydroxyl group and subsequent deprotection and hydroxyamination to yield Molnupiravir.

Experimental Protocol: One-Pot Synthesis of Molnupiravir

Materials:

-

Cytidine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Tetrahydrofuran (THF)

-

Isobutyric anhydride

-

Triethylamine (NEt₃)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydroxylamine solution

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

A suspension of cytidine in THF is treated with DMF-DMA at 65 °C. The DMF-DMA serves to protect the 2',3'-dihydroxyls and the amino group of cytidine.[4]

-

The reaction mixture is cooled, and isobutyric anhydride, triethylamine, and a catalytic amount of DMAP are added to effect the site-specific esterification of the 5'-hydroxyl group.

-

After the acylation is complete, the solvent is removed, and the residue is treated with a solution of hydroxylamine in aqueous isopropyl alcohol at 78 °C. This step achieves both the deprotection of the protecting groups and the hydroxyamination at the C4-position.[4]

-

The final product, Molnupiravir, is obtained after purification.

Quantitative Data:

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| One-Pot Synthesis | Cytidine, DMF-DMA, Isobutyric anhydride, Hydroxylamine | THF, i-PrOH | 65 then 78 | - | 70 | >99 (HPLC) | [5][6] |

| 5'-isobutyrate intermediate | Protected Cytidine, Isobutyric anhydride | - | - | - | 92 | - | [5] |

| Hydroxyamination | 5'-isobutyrate intermediate, Hydroxylamine | - | - | - | 92 | - | [5] |

Workflow Diagram:

Caption: One-pot synthesis of Molnupiravir.

Synthesis of a Key Intermediate for Milrinone

Milrinone is a phosphodiesterase 3 inhibitor used in the treatment of heart failure. A key step in its synthesis involves the preparation of 2-cyano-3-dimethylamino acrylamide from α-cyanoacetamide and DMF-DMA.[4]

Reaction Scheme:

This reaction is a condensation where the active methylene group of α-cyanoacetamide attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.

Experimental Protocol: Synthesis of 2-cyano-3-dimethylamino acrylamide

Materials:

-

α-Cyanoacetamide

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

1,4-Dioxane

-

Purified water

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

α-Cyanoacetamide and N,N-dimethylformamide dimethyl acetal are added to 1,4-dioxane.

-

The reaction mixture is heated to 95-100 °C and maintained at this temperature until the reaction is complete.

-

The reaction liquid is then added to purified water at 0-5 °C to precipitate the solid product.

-

The mixture is stirred for 1-2 hours to complete crystallization, and the solid is collected by filtration.

-

The filter cake is dissolved in a dilute hydrochloric acid solution and washed with dichloromethane.

-

A sodium hydroxide solution is added to the aqueous layer to adjust the pH to 11-12, causing the product to crystallize.

-

After stirring for 1-2 hours, the final product, 2-cyano-3-dimethylamino acrylamide, is collected by filtration.[4]

Quantitative Data:

| Reactant 1 (mol) | Reactant 2 (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1.0 | 1.1 | 1,4-Dioxane | 95-100 | - | 92.4 | 99.38 | [4] |

| 1.0 | 1.8 | 1,4-Dioxane | 95-100 | - | 94.3 | 99.58 | [4] |

Workflow Diagram:

References

- 1. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CZ200471A3 - Purification process of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide (zaleplon) and zaleplon crystalline forms prepared in such a manner - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for N-(Dimethoxymethyl)-N-ethylethanamine in Flow Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-diethylformamide dimethyl acetal, is a versatile reagent with significant potential in the field of flow chemistry. Its utility as a formylating agent, an electrophilic C1 synthon, and a mild alkylating agent makes it a valuable tool for the continuous synthesis of a wide range of organic compounds, including pharmaceutical intermediates and heterocyclic scaffolds. The transition from batch to continuous flow processes offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. These application notes provide an overview of the use of this compound in flow chemistry and detailed protocols for key transformations.

Key Applications in Flow Chemistry

This compound is particularly well-suited for a variety of chemical transformations in a continuous flow setup. The primary applications include:

-

Formylation of Active Methylene Compounds: The reaction with compounds containing active methylene groups is a cornerstone of its utility, leading to the formation of enamines, which are versatile synthetic intermediates.

-

Alkylation of Phenols and Thiols: This reagent can act as a mild methylating agent for phenols and thiols, providing a convenient method for the synthesis of ethers and thioethers.

-

Synthesis of Heterocyclic Compounds: As a C1 synthon, it is instrumental in the construction of various heterocyclic rings, such as pyrimidines and pyridines, which are prevalent in medicinal chemistry.[1]

-

Amidine Formation: It readily reacts with primary amines to form amidines, another important functional group in drug discovery.

The use of flow chemistry for these transformations allows for precise control over reaction times and temperatures, which can lead to improved yields and selectivities compared to traditional batch methods.

Data Presentation

The following tables summarize representative quantitative data for key reactions using this compound in a continuous flow setup. Disclaimer: The following data is illustrative and based on typical results for similar reactions in flow chemistry, as specific literature data for this exact reagent in a flow context is limited.

Table 1: Continuous Flow Formylation of Phenylacetonitrile

| Parameter | Value |

| Reactant A | Phenylacetonitrile (1.0 M in THF) |

| Reactant B | This compound (1.2 M in THF) |

| Flow Rate A | 0.5 mL/min |

| Flow Rate B | 0.5 mL/min |

| Reactor Volume | 10 mL |

| Residence Time | 10 min |

| Temperature | 80 °C |

| Pressure | 10 bar |

| Yield | >95% |

Table 2: Continuous Flow O-Alkylation of 4-Methoxyphenol

| Parameter | Value |

| Reactant A | 4-Methoxyphenol (0.5 M in Dioxane) |

| Reactant B | This compound (1.5 M in Dioxane) |

| Flow Rate A | 0.2 mL/min |

| Flow Rate B | 0.2 mL/min |

| Reactor Volume | 5 mL |

| Residence Time | 12.5 min |

| Temperature | 120 °C |

| Pressure | 15 bar |

| Yield | ~90% |

Table 3: Continuous Flow Synthesis of a Substituted Pyrimidine

| Parameter | Value |

| Reactant A | Ethyl Acetoacetate (1.0 M in Ethanol) |

| Reactant B | This compound (1.1 M in Ethanol) |

| Reactant C | Urea (1.2 M in Ethanol) |

| Flow Rate A | 0.3 mL/min |

| Flow Rate B | 0.3 mL/min |

| Flow Rate C | 0.3 mL/min |

| Reactor Volume | 15 mL |

| Residence Time | 16.7 min |

| Temperature | 100 °C |

| Pressure | 20 bar |

| Yield | ~85% |

Experimental Protocols

The following are detailed protocols for the key experiments outlined above. These protocols are designed for a generic flow chemistry setup and may require optimization based on the specific equipment used.

Protocol 1: Continuous Flow Formylation of an Active Methylene Compound

Objective: To synthesize an enamine from an active methylene compound using this compound in a continuous flow reactor.

Materials:

-

Syringe pumps or HPLC pumps

-

T-mixer

-

Coil reactor (e.g., PFA or stainless steel)

-

Back pressure regulator

-

Collection vessel

-

Reactant A solution: 1.0 M solution of the active methylene compound (e.g., phenylacetonitrile) in a suitable solvent (e.g., THF).

-

Reactant B solution: 1.2 M solution of this compound in the same solvent.

Procedure:

-

System Setup: Assemble the flow reactor system as shown in the workflow diagram below. Ensure all connections are secure.

-

Priming: Prime the pumps and the reactor with the solvent to remove any air bubbles.

-

Reaction Initiation: Set the desired temperature for the reactor (e.g., 80 °C).

-

Set the flow rates for both reactant streams (e.g., 0.5 mL/min each) to achieve the desired residence time in the reactor.

-

Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

-

Collection: Collect the product stream in a suitable vessel.

-

Work-up and Analysis: Quench the reaction mixture if necessary. Analyze the product stream by standard analytical techniques (e.g., GC-MS, LC-MS, NMR) to determine the yield and purity.

Protocol 2: Continuous Flow O-Alkylation of a Phenol

Objective: To synthesize a methyl ether from a phenol using this compound in a continuous flow reactor.

Materials:

-

Flow chemistry system as described in Protocol 1.

-

Reactant A solution: 0.5 M solution of the phenol (e.g., 4-methoxyphenol) in a high-boiling point solvent (e.g., dioxane).

-

Reactant B solution: 1.5 M solution of this compound in the same solvent.

Procedure:

-

System Setup: Assemble and prime the flow reactor system.

-

Reaction Initiation: Set the reactor temperature to a higher value suitable for this reaction (e.g., 120 °C).

-

Set the flow rates for the reactant streams (e.g., 0.2 mL/min each).

-

Steady State and Collection: Allow the system to stabilize and then collect the product.

-

Work-up and Analysis: Analyze the collected sample to determine the conversion and yield of the desired ether.

Protocol 3: Continuous Flow Synthesis of a Pyrimidine

Objective: To synthesize a substituted pyrimidine via a multi-component reaction in a continuous flow setup.

Materials:

-

A flow chemistry system with three pumps and two T-mixers.

-

Two coil reactors in series.

-

Reactant A solution: 1.0 M solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

-

Reactant B solution: 1.1 M solution of this compound in the same solvent.

-

Reactant C solution: 1.2 M solution of an N-C-N containing compound (e.g., urea) in the same solvent.

Procedure:

-

System Setup: Configure the system to first mix Reactants A and B in the first T-mixer, allow for a short residence time in the first reactor, and then introduce Reactant C through the second T-mixer before the second reactor.

-

Reaction Initiation: Set the temperature of both reactors (e.g., 100 °C).

-

Set the flow rates for all three reactant streams (e.g., 0.3 mL/min each).

-

Steady State and Collection: Once the system has reached a steady state, collect the output.

-

Work-up and Analysis: The product may precipitate upon cooling. Isolate the solid by filtration and analyze the product for purity and yield.

Visualizations

The following diagrams illustrate the logical workflows and reaction pathways described in these application notes.

Caption: Workflow for continuous flow formylation.

Caption: Reaction pathway for O-alkylation of phenols.

Caption: Multi-component flow synthesis of pyrimidines.

References

Application Notes and Protocols: N-(Dimethoxymethyl)-N-ethylethanamine as a Reagent for Vilsmeier-Haack Type Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Dimethoxymethyl)-N-ethylethanamine, also known as N,N-Diethylformamide dimethyl acetal (DEF-DMA), is a versatile reagent in organic synthesis. It serves as a potent formylating and alkylating agent, analogous to the more commonly used N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This document provides detailed application notes and protocols for the use of this compound in Vilsmeier-Haack type formylation reactions.

The classical Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a "Vilsmeier reagent," which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] this compound offers a milder and more direct approach to formylation, as it does not require the pre-formation of a chloroiminium salt with a strong Lewis acid.[2][6] It is particularly useful for the formylation of active methylene groups, amines, and the synthesis of various heterocyclic compounds.[7]

Principle of Reactivity

This compound functions as a synthetic equivalent of the Vilsmeier reagent. Its reactivity stems from the generation of an electrophilic aza-oxo-stabilized carbenium ion upon the loss of a methoxy group.[2] This electrophile readily reacts with nucleophiles such as electron-rich arenes, heterocycles, active methylene compounds, and amines to introduce a formyl group or its synthetic equivalent.

Below is a diagram illustrating the relationship between the classical Vilsmeier reagent and formamide acetals like this compound.

Caption: Logical relationship between reagent generation pathways.

Applications in Synthesis

This compound is a valuable reagent for several key transformations in organic synthesis:

-

Formylation of Active Methylene and Methyl Groups: It reacts with compounds containing acidic C-H bonds to form enamines, which are versatile intermediates for the synthesis of heterocyclic compounds.[1][7]

-

Synthesis of Amidines: The reaction with primary and secondary amines yields N,N'-substituted amidines.[2]

-

Heterocycle Synthesis: It is a crucial building block for constructing a wide array of heterocyclic systems, including pyrimidines, pyridines, and indoles.[1][7]

-

Alkylation Reactions: It can also act as a methylating agent for carboxylic acids and phenols under certain conditions.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes representative yields for Vilsmeier-Haack type formylation reactions using the closely related N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions and yields are expected to be comparable.

| Substrate Type | Product Type | Typical Reaction Conditions | Typical Yield (%) | Reference |

| Electron-Rich Arene | Aryl Aldehyde | DMF, 80 °C, 3h | 77% (for a specific substrate) | [3] |

| o-Nitrotoluene Derivative | Indole | Refluxing DMF | Good | [2] |

| Active Methylene Compound | Enamine | Varies (often neat or in aprotic solvent) | High | [7] |

| Amine/Amide | Amidine | Varies | High | [2] |

Note: The yields are highly substrate-dependent and optimization of reaction conditions may be required.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Electron-Rich Aromatic Compound